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Compound of Interest

Compound Name: 2,3,6-Trichlorobenzaldehyde

Cat. No.: B1582093 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
trichlorobenzaldehyde, a key chemical intermediate. The information presented is intended

for researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the key spectroscopic data for 2,3,6-trichlorobenzaldehyde in

a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy (Predicted)

Due to the complex substitution pattern of the benzene ring, the proton NMR spectrum is

expected to show two distinct signals in the aromatic region, corresponding to the two non-

equivalent aromatic protons. The aldehyde proton will appear as a singlet significantly

downfield.
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Protons
Chemical Shift (δ) ppm
(Predicted)

Multiplicity

Aromatic-H 7.4 - 7.8 Doublet

Aromatic-H 7.2 - 7.6 Doublet

Aldehyde-H ~10.4 Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Atom Chemical Shift (δ) ppm

C=O 187.6

C-Cl 137.9

C-Cl 135.5

C-H 132.8

C-CHO 132.3

C-Cl 131.9

C-H 129.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Assignment

~1710 C=O (carbonyl) stretch

~2850, ~2750 C-H (aldehyde) stretch

~1580, ~1450 C=C (aromatic ring) stretch

~800 - 600 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here is for electron ionization (EI) mass spectrometry. The

molecular weight of 2,3,6-trichlorobenzaldehyde is 209.46 g/mol .[1]

m/z Relative Intensity Assignment

208/210/212 High
[M]+, Molecular ion peak

(isotopic pattern due to Cl)

207/209/211 High [M-H]+

180/182/184 Medium [M-CHO]+

145/147 Medium [M-CHO-Cl]+

109 Low [C6H2Cl]+

74/75 Low [C5H2Cl]+, [C6H3]+

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 2,3,6-trichlorobenzaldehyde is

dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a

5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1582093?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4659476
https://www.benchchem.com/product/b1582093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal

of carbon atoms.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of 2,3,6-trichlorobenzaldehyde are

finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate

mortar and pestle. The mixture is then compressed under high pressure using a hydraulic

press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier

Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400

cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the

sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the 2,3,6-trichlorobenzaldehyde sample is introduced

into the mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography (GC). The sample is vaporized in the ion source.

Ionization and Analysis: In the ion source, the vaporized sample molecules are bombarded with

a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and

fragment. The resulting positively charged ions are then accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3,6-trichlorobenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582093#spectroscopic-data-for-2-3-6-
trichlorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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